

Molecular formula and weight of Theophylline EP impurity C.

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An In-depth Technical Guide to Theophylline EP Impurity C

This technical guide provides a comprehensive overview of **Theophylline EP Impurity C**, a known related substance of the pharmaceutical ingredient Theophylline. The intended audience for this document includes researchers, scientists, and professionals in drug development and quality control. This guide details the molecular properties, analytical methodologies for detection, and a procedural workflow for its identification as stipulated by the European Pharmacopoeia (EP).

Molecular Identity and Properties

Theophylline EP Impurity C is chemically identified as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide. It is also recognized as a related compound in the analysis of Caffeine, where it is designated as Caffeine EP Impurity B.

Table 1: Quantitative Data for Theophylline EP Impurity C



Parameter	Value	Reference
Chemical Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	
Synonyms	Theophylline Related Compound C, Caffeine EP Impurity B	-
CAS Number	7597-60-6	_
Molecular Formula	C7H10N4O3	_
Molecular Weight	198.18 g/mol	_

Analytical Methodology: European Pharmacopoeia

The European Pharmacopoeia outlines a specific liquid chromatography (HPLC) method for the determination of Theophylline and its related substances, including Impurity C. This method is crucial for the quality control of Theophylline active pharmaceutical ingredient (API).

Experimental Protocol: Related Substances Test for Theophylline (EP)

- Method: Liquid Chromatography (LC)
- Test Solution: Dissolve 40.0 mg of the substance to be examined in the mobile phase and dilute to 20.0 mL with the mobile phase.
- Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.
 Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
- Reference Solution (b): Dissolve 10 mg of theobromine R in the mobile phase, add 5 mL of the test solution and dilute to 100 mL with the mobile phase. Dilute 5 mL of this solution to 50 mL with the mobile phase.
- Column:

Size: I = 0.25 m, Ø = 4 mm

Stationary phase: octadecylsilyl silica gel for chromatography R (7 μm)

• Mobile Phase: Mix 7 volumes of acetonitrile for chromatography R and 93 volumes of a 1.36

g/L solution of sodium acetate R containing 5.0 mL/L of glacial acetic acid R

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